tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl carbamate group attached to an indole ring, which is further substituted with a formyl group at the 3-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields 3-formyl-4-bromo-1H-indole.
Protection: The formylated indole is then protected with tert-butyl carbamate to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology:
Biological Activity: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The formyl group and the indole ring are likely involved in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a hydroxy group instead of a methyl group.
tert-Butyl (3-formyl-4-ethyl-1H-indol-7-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
Properties
CAS No. |
289483-85-8 |
---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-9-5-6-11(17-14(19)20-15(2,3)4)13-12(9)10(8-18)7-16-13/h5-8,16H,1-4H3,(H,17,19) |
InChI Key |
MZPMRRAPFVVVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.